Welcome to the BenchChem Online Store!
molecular formula C6H5Cl2N B180334 3,5-Dichloro-2-methylpyridine CAS No. 100868-45-9

3,5-Dichloro-2-methylpyridine

Cat. No. B180334
M. Wt: 162.01 g/mol
InChI Key: FPTUCCXFFWYEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06395738B1

Procedure details

N,N-Diisopropylamine (65.6 ml) was dissolved in anhydrous THF (150 ml), n-butyl lithium (a 1.54 mol/l solution in hexane, 300 ml) was dropwise added thereto at −78° C. in an argon atmosphere, and the mixture was stirred for 5 minutes. After a solution of 3,5-dichloropyridine (63 g) in anhydrous THF (600 ml) was dropwise added thereto and the mixture was stirred for 1 hour, methyl iodide (29.2 ml) was dropwise added thereto, and the mixture was stirred for 1.5 hours. Water was added thereto, the reaction mixture was extracted with ethyl acetate, the extract was washed with a saturated aqueous sodium chloride solution and dried over magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1), the resulting residue was suspended in hexane, and the precipitated crystals were collected by filtration to give 3,5-dichloropicoline (62.8 g, 91%) as colorless crystals.
Quantity
65.6 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
63 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
29.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.C([Li])CCC.[Cl:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([Cl:20])[CH:19]=1.CI>C1COCC1.CCCCCC.O>[Cl:13][C:14]1[C:15]([CH3:1])=[N:16][CH:17]=[C:18]([Cl:20])[CH:19]=1

Inputs

Step One
Name
Quantity
65.6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
63 g
Type
reactant
Smiles
ClC=1C=NC=C(C1)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
29.2 mL
Type
reactant
Smiles
CI
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
at −78° C. in an argon atmosphere, and the mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1)
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 62.8 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.